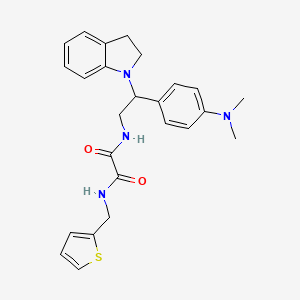

N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

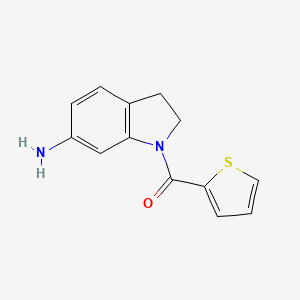

The synthesis of indole derivatives, which are crucial components of many biologically active compounds, is explored in the first paper. The study focuses on the creation of new derivatives by reacting N-(4-oxocyclohexa-2,5-dien-1-ylidene)arylsulfon(aroyl)amides and 4-methyl-N-(4-oxonaphthalen-1(4H)-ylidene)benzene-1-sulfonamide with 2,3-dimethylindole. The reactions are influenced by the redox potential of the starting amides and steric factors. The paper reports that if a free C=C bond is present in the quinoid ring of the starting arylsulfonamides, the reaction follows a 1,4-addition scheme, leading to the formation of N-[3-(2,3-dimethyl-1H-indol-1-yl)-4-hydroxyphenyl(naphthyl-1)]arylsulfonamides. These compounds are highlighted for their potential biological activity. The study also notes that the reaction with 2,3-dimethylindole can lead to both reduction and 1,4-addition, with the 1,4-addition product being obtained only for the 2,3-dimethyl derivative, which has the lowest redox potential among the investigated aroylamides .

Molecular Structure Analysis

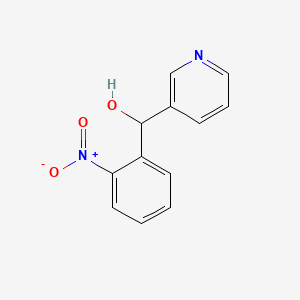

The second paper discusses the molecular complex formed between 2-[4-(dimethylamino)phenylimino]-3-oxo-N-phenylbutanamide and N,N-dimethyl-4-nitrosoaniline. The complex is characterized by a hydrogen bond and π-π* interactions, which are significant in understanding the molecular structure of the compound . The geometry of the dimethylaminophenyl moiety in both molecules suggests a contribution from the para-quinonoid structure. Additionally, intermolecular contacts shorter than 3.2 Å are observed between adjacent complexes, which are arranged in double layers .

Chemical Reactions Analysis

The first paper provides insight into the chemical reactions involving indole derivatives. The potential biological activities of the synthesized compounds are predicted using the PASS program, indicating a wide range of activities such as para amino benzoic acid antagonist and glutamyl endopeptidase II inhibitor. The study emphasizes the importance of the redox potential and steric factors in determining the course of the reactions, which can lead to products with significant biological implications .

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of "N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide," they do provide valuable information on related compounds. The first paper suggests that the synthesized indole derivatives could exhibit a range of biological activities, which may imply certain physicochemical properties necessary for biological interactions. The second paper's discussion of molecular complexes and intermolecular interactions provides a foundation for understanding how such properties might influence the behavior of similar compounds .

Aplicaciones Científicas De Investigación

Receptor Agonist Properties

5-HT1D Receptor Agonist

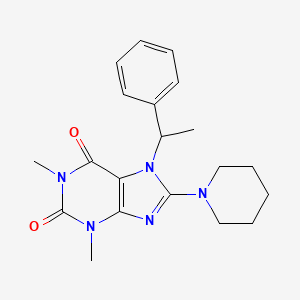

Indole derivatives with structural similarities have been investigated for their binding affinities to 5-HT1A, 5-HT1D alpha, and 5-HT1D beta receptors. These compounds display agonist activity at 5-HT1D receptors, indicating potential applications in neurological research and therapy, particularly for conditions modulated by these receptors, such as migraines and depression (Barf et al., 1996).

Allosteric Modulation of Receptors

CB1 Receptor Allosteric Modulation

Indole-2-carboxamides, sharing core structural features with the target compound, have been shown to modulate the CB1 receptor allosterically. This modulation impacts the receptor's binding affinity and efficacy, suggesting therapeutic potentials in managing conditions associated with CB1 receptor activity, such as pain, obesity, and CNS disorders (Khurana et al., 2014).

Synthetic Intermediates and Catalysis

Catalysis and Synthetic Applications

Compounds containing thiophene and indole units serve as valuable intermediates in organic synthesis, offering pathways to a diverse range of therapeutic agents. They are involved in key reactions such as alkylation and ring closure, enabling the synthesis of structurally complex and biologically significant molecules (De et al., 2017).

Anticancer Applications

Phleomycin Amplification

Certain dimethylamino derivatives demonstrate the ability to amplify the effects of phleomycin, a chemotherapeutic agent, by interacting with DNA. This amplification mechanism, based on the structural interaction with DNA, highlights the potential for developing adjunct therapies that enhance the efficacy of existing cancer treatments (Strekowski et al., 1986).

Drug Development and Optimization

Dynamin GTPase Inhibition

Indole-based compounds, through structural optimization, have been identified as inhibitors of dynamin GTPase, an enzyme involved in clathrin-mediated endocytosis. Such inhibitors hold promise for treating diseases related to endocytosis, including viral infections and certain genetic disorders (Gordon et al., 2013).

Propiedades

IUPAC Name |

N'-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-N-(thiophen-2-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N4O2S/c1-28(2)20-11-9-19(10-12-20)23(29-14-13-18-6-3-4-8-22(18)29)17-27-25(31)24(30)26-16-21-7-5-15-32-21/h3-12,15,23H,13-14,16-17H2,1-2H3,(H,26,30)(H,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNZIZHDMADCTSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC=CS2)N3CCC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-2-chloro-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2517011.png)

![1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone](/img/structure/B2517015.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methoxybenzamide](/img/structure/B2517021.png)

![{2-[(4-Chlorophenyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl}acetic acid](/img/structure/B2517026.png)

![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2517027.png)

![(3R)-1-[(2,4-Dimethylphenyl)methyl]-3-methylpiperazine;dihydrochloride](/img/structure/B2517030.png)

![1-[Bis(4-fluorophenyl)methyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2517033.png)